Home > Products > Screening Compounds P64599 > Bromovinyldeoxyuridine;BVDU
Bromovinyldeoxyuridine;BVDU -

Bromovinyldeoxyuridine;BVDU

Catalog Number: EVT-14933196
CAS Number:
Molecular Formula: C11H15BrN2O5
Molecular Weight: 335.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromovinyldeoxyuridine, also known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a synthetic nucleoside analog that has garnered attention for its antiviral properties, particularly against herpesviruses. It is classified under the category of antiviral agents and is structurally related to deoxyribonucleic acid, making it a significant compound in virology and medicinal chemistry.

Source and Classification

Bromovinyldeoxyuridine is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of halogenated nucleosides, which are compounds that incorporate halogen atoms into nucleoside structures. Its primary applications are in antiviral therapies, specifically targeting viral replication mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of bromovinyldeoxyuridine typically involves several key steps:

  1. Starting Material: The process begins with 5-ethyl-2'-deoxyuridine diacylate as the precursor.
  2. Bromination: The bromination of the starting material is performed using N-bromosuccinimide in a solvent such as ethyl acetate or 1,4-dioxane at elevated temperatures (70-90°C) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile. This step introduces the bromovinyl group into the nucleoside structure.
  3. Deacylation: Following bromination, deacylation is conducted to yield the final product, bromovinyldeoxyuridine. This step often utilizes known methods for removing acyl groups from nucleosides .
Molecular Structure Analysis

Structure and Data

Bromovinyldeoxyuridine has the following molecular characteristics:

  • Molecular Formula: C₁₁H₁₃BrN₂O₅
  • Molecular Weight: 333.14 g/mol
  • IUPAC Name: 5-[(1E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • Melting Point: Approximately 166°C
  • Appearance: White to yellow crystalline powder .

The structural formula indicates that bromovinyldeoxyuridine features a bromovinyl group attached to a deoxyribose sugar moiety and a pyrimidine base.

Chemical Reactions Analysis

Reactions and Technical Details

Bromovinyldeoxyuridine participates in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can undergo phosphorylation to form nucleotide analogs that can be incorporated into viral DNA during replication.
  2. Dehydrobromination: Under certain conditions, it may lose the bromine atom, leading to potential changes in its biological activity.
  3. Substitution Reactions: The presence of reactive sites allows for further modifications that can enhance its antiviral efficacy or alter its pharmacokinetic properties .
Mechanism of Action

Process and Data

Bromovinyldeoxyuridine exerts its antiviral effects primarily by mimicking natural nucleosides during viral DNA synthesis. The compound is selectively phosphorylated by viral thymidine kinases to form active triphosphate derivatives. These derivatives compete with natural substrates for incorporation into viral DNA, leading to premature chain termination during replication. This mechanism effectively inhibits the proliferation of viruses such as herpes simplex virus and varicella-zoster virus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bromovinyldeoxyuridine exhibits several notable physical and chemical properties:

Relevant Data or Analyses

The compound's stability and reactivity have been assessed in various studies, indicating that it remains effective over time when stored properly.

Applications

Scientific Uses

Bromovinyldeoxyuridine has several significant applications in scientific research and medicine:

  1. Antiviral Therapy: It is primarily used as an antiviral agent against herpesviruses.
  2. Research Tool: The compound serves as a substrate for studying thymidine kinase activity in cancer cells and investigating mechanisms of viral replication.
  3. Prodrug Development: Bromovinyldeoxyuridine has been explored as a prodrug strategy to improve bioavailability and therapeutic efficacy against viral infections .
Mechanisms of Antiviral Activity

Viral Enzyme Targeting: Role of Thymidine Kinase (TK) in BVDU Phosphorylation

BVDU ((E)-5-(2-bromovinyl)-2'-deoxyuridine) requires viral thymidine kinase (TK) for its initial activation, a process fundamental to its exceptional selectivity. Cellular kinases lack efficient recognition of BVDU, whereas herpesvirus-encoded TK efficiently phosphorylates it to its monophosphate (BVDU-MP) form [1] [4]. This virus-specific phosphorylation constitutes the primary determinant of BVDU's selective toxicity towards infected cells. Subsequent phosphorylation steps, catalyzed by cellular guanylate kinase and nucleoside diphosphate kinase, convert BVDU-MP to the active triphosphate metabolite, BVDU-TP [4] [10]. The absolute dependence on viral TK for activation is starkly demonstrated by the complete resistance of TK-deficient herpesvirus mutants to BVDU [1] [6].

Table 1: Key Enzymes in BVDU Activation Pathway

EnzymeOriginPhosphorylation StepSubstrate Specificity for BVDUSignificance
Thymidine Kinase (TK)Virus-encoded (HSV-1, VZV)Monophosphate (BVDU-MP)High (Low Ki)Determines selectivity. Absolute requirement for antiviral activity.
Guanylate KinaseCellularDiphosphate (BVDU-DP)ModerateConverts BVDU-MP to BVDU-DP.
Nucleoside Diphosphate KinaseCellularTriphosphate (BVDU-TP)BroadConverts BVDU-DP to the active inhibitor/terminator BVDU-TP.

Kinetic studies reveal BVDU is an excellent substrate for VZV TK (Km ≈ 0.5-1 µM) and HSV-1 TK (Km ≈ 1-3 µM), exhibiting significantly higher affinity than the natural substrate thymidine (Km ≈ 5-10 µM for HSV-1 TK) [1] [4]. In contrast, human cytosolic TK1 and mitochondrial TK2 show minimal affinity for BVDU (Km > 200 µM), explaining the low phosphorylation and consequent low toxicity in uninfected host cells [4] [9]. This differential substrate recognition by viral versus cellular TKs forms the biochemical cornerstone of BVDU's therapeutic index.

Inhibition of Viral DNA Polymerase: Competitive Substrate Dynamics

The active metabolite, BVDU-TP, exerts its primary antiviral effect by targeting the viral DNA polymerase. It functions via two interconnected mechanisms: competitive inhibition and obligate chain termination [1] [4] [5].

  • Competitive Inhibition: BVDU-TP acts as a potent competitive inhibitor of the viral DNA polymerase (specifically the UL30 polymerase in HSV-1 and its VZV homolog) with respect to the natural substrate dTTP. It binds tightly to the dTTP substrate site on the enzyme, preventing the incorporation of dTTP into the growing DNA chain [4] [9]. The Ki values for inhibition of HSV-1 DNA polymerase by BVDU-TP are exceptionally low (0.01 - 0.1 µM), significantly lower than the Ki for cellular DNA polymerase α (0.1 - 0.5 µM) [1] [4]. This differential affinity contributes to selectivity, although the major determinant remains the localized production of BVDU-TP only within virus-infected cells.

  • Obligate Chain Termination: Crucially, BVDU-TP is also recognized as a substrate by the viral DNA polymerase. It is efficiently incorporated into the growing viral DNA chain in place of dTTP. However, BVDU lacks the 3'-hydroxyl group necessary for forming the phosphodiester bond with the next incoming nucleotide. Once incorporated, BVDU functions as an obligate chain terminator, halting further DNA elongation [5] [9] [10]. The efficiency of incorporation and the absolute block to chain extension make this the dominant mechanism underlying BVDU's suppression of viral replication.

Table 2: Mechanisms of BVDU-TP Action on Viral DNA Polymerase

MechanismMolecular BasisConsequenceEvidence
Competitive InhibitionHigh-affinity binding (Low Ki) to dTTP site on viral DNA polymerase.Prevents natural dTTP binding and incorporation, slowing DNA synthesis.Kinetic assays show competitive inhibition patterns; reduced dTTP incorporation.
Obligate Chain TerminationIncorporation into DNA chain via 5'-triphosphate; lacks 3'-OH group.Prevents phosphodiester bond formation with next nucleotide. Irreversibly halts DNA chain elongation.Radiolabeled BVDU incorporation studies show chain termination; sequencing of truncated DNA fragments.

Selective Phosphorylation in HSV-1 and VZV: Structural Determinants

BVDU's remarkable potency is largely restricted to HSV-1 and VZV among human herpesviruses. This exquisite selectivity arises primarily from the specific structural features of the HSV-1 and VZV TKs that allow efficient recognition and phosphorylation of BVDU, combined with the specific inhibitory effects of BVDU-TP on their respective DNA polymerases [4] [7] [9].

  • The (E)-5-(2-Bromovinyl) Pharmacophore: The defining structural element conferring high affinity for VZV and HSV-1 TK is the (E)-5-(2-bromovinyl) side chain on the uracil ring [1] [4] [10]. This bulky, planar, hydrophobic substituent fits precisely into the substrate-binding pocket of these specific viral TKs, interacting favorably with hydrophobic residues and potentially forming halogen bonds. Analogues lacking this specific substituent (e.g., iodovinyl, chlorovinyl) or its E configuration show markedly reduced activity [4] [10].
  • VZV TK Specificity: VZV TK exhibits an exceptionally high affinity for BVDU, significantly higher than HSV-1 TK. This is reflected in the substantially lower EC₅₀ values of BVDU against VZV (0.001 - 0.003 µg/ml) compared to HSV-1 (0.01 - 0.05 µg/ml) [4] [10]. The precise molecular interactions within the VZV TK active site that enable this superb recognition are still under investigation but involve key residues lining the hydrophobic base-binding pocket.
  • HSV-2 and Other Herpesviruses: HSV-2 TK phosphorylates BVDU very poorly, explaining the natural resistance of HSV-2 to BVDU [1] [4]. Cytomegalovirus (CMV) and Epstein-Barr virus (EBV) possess different kinase enzymes (UL97 for CMV, BGLF4 for EBV) that do not recognize BVDU efficiently, rendering them insensitive. EBV replication is moderately inhibited at higher concentrations, likely via a different or low-efficiency phosphorylation pathway [4] [8].
  • TK Mutations and Resistance: Amino acid substitutions within the TK active site can drastically reduce or abolish BVDU phosphorylation. Common resistance mutations (e.g., substitutions at conserved residues like Arg₁₇₆, Arg₂₂₂, or Gly₅₆ in HSV-1 TK; homologous sites in VZV TK) directly impact the binding or orientation of the bromovinyl side chain or the sugar moiety, preventing efficient phosphorylation and conferring high-level resistance [6] [10]. These mutations often confer cross-resistance to other TK-dependent nucleoside analogs like acyclovir (ACV).

Table 3: Antiviral Spectrum of BVDU and Basis of Selectivity

VirusSusceptibility to BVDUEC₅₀ Range (µg/ml)Primary Basis of (In)sensitivity
Varicella-Zoster Virus (VZV)High0.001 - 0.003Exceptional affinity for VZV TK; potent inhibition of VZV DNA pol. Gold standard activity.
Herpes Simplex Virus Type 1 (HSV-1)High0.01 - 0.05High affinity for HSV-1 TK; potent inhibition of HSV-1 DNA pol.
Herpes Simplex Virus Type 2 (HSV-2)Resistant> 10 - > 100Very poor substrate for HSV-2 TK. Natural resistance.
Cytomegalovirus (CMV)Resistant> 10 - > 100Lacks a functional TK homologue; UL97 kinase does not phosphorylate BVDU.
Epstein-Barr Virus (EBV)Weak/Moderate~1 - 10Low-level phosphorylation potentially by BGLF4 kinase or cellular kinases; mechanism less defined.
Human Herpesvirus 6/7/8 (HHV-6/7/8)Resistant/Low> 10Poor substrates for respective viral kinases (U69 for HHV-6).

Impact on Viral DNA Replication Fidelity: Termination vs. Misincorporation Effects

BVDU-TP's incorporation into viral DNA has profound consequences for replication fidelity, primarily acting through chain termination, but with potential secondary effects related to misincorporation and polymerase inhibition [4] [7].

  • Dominant Chain Termination: As an obligate chain terminator, incorporated BVDU-MP (the monophosphate form within the DNA chain) prevents the addition of subsequent nucleotides. This results in the production of truncated viral DNA fragments [5] [9] [10]. These incomplete genomes are non-functional for packaging into virions or for expressing essential late viral genes, leading to a direct and catastrophic block in viral replication. This mechanism is highly efficient and is the primary cause of viral inhibition.
  • Misincorporation (Less Significant): While chain termination is dominant, in vitro studies with purified polymerases suggest that if chain termination does not occur immediately after BVDU incorporation (e.g., if incorporation happens near the end of a template or under suboptimal conditions), the polymerase might occasionally incorporate an incorrect nucleotide opposite the subsequent template base. However, the frequency and biological significance of such misincorporation events in vivo are considered minimal compared to the overwhelming effect of chain termination [4] [7]. BVDU itself, when incorporated, correctly base-pairs with adenine in the template due to its uracil-derived structure, so it is not intrinsically mutagenic at its point of incorporation.
  • Polymerase Fidelity Implications: The tight binding of BVDU-TP to the viral DNA polymerase (competitive inhibition) might theoretically interfere with the enzyme's intrinsic proofreading exonuclease activity or its ability to discriminate against incorrect nucleotides. However, there is no substantial evidence that BVDU-TP significantly increases the overall mutation rate of viral DNA polymerases in a clinically relevant manner [4] [7]. The primary fidelity issue stems from the production of incomplete DNA, not error-prone synthesis.
  • Resistance via DNA Polymerase Mutations: Resistance to BVDU can also arise from mutations in the viral DNA polymerase gene (UL30 in HSV-1, ORF28 in VZV). These mutations typically map to regions near the dNTP binding site (e.g., conserved regions II, III, VI, VII) [6]. They reduce the polymerase's affinity for BVDU-TP (higher Ki for inhibition) and/or decrease the efficiency of BVDU-TP incorporation (lower Vmax/Km as a substrate) without completely abolishing catalytic activity for natural dNTPs. Polymerase mutations are less common than TK mutations as a resistance mechanism for BVDU but can confer cross-resistance to other polymerase inhibitors like acyclovir-triphosphate or foscarnet [6]. Crucially, polymerase mutants resistant to BVDU often retain susceptibility to TK-dependent drugs if the TK is functional, and vice-versa.

Table 4: Resistance Mechanisms to BVDU in Herpesviruses

Resistance MechanismAffected Gene/ProteinMolecular ConsequenceImpact on BVDU ActivityCross-Resistance Pattern
Thymidine Kinase Deficiency/AlterationTK (UL23 in HSV-1, ORF36 in VZV)Reduced/abolished phosphorylation of BVDU (↑ Km, ↓ Vmax).High-level resistance. Primary mechanism.Cross-resistance to all TK-dependent nucleosides (ACV, PCV, GCV).
DNA Polymerase Mutationpol (UL30 in HSV-1, ORF28 in VZV)Reduced affinity for BVDU-TP (↑ Ki); reduced incorporation efficiency (↓ Vmax/Km).Moderate to high-level resistance. Less common than TK mutations.Variable; often cross-resistant to ACV-TP, CDV; sometimes FOS.
Altered Substrate Specificity (Rare)TK or polSpecific mutations allowing phosphorylation but preventing incorporation or termination.Variable resistance.Unusual pattern, potentially BVDU-specific.

Properties

Product Name

Bromovinyldeoxyuridine;BVDU

IUPAC Name

5-(2-bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C11H15BrN2O5

Molecular Weight

335.15 g/mol

InChI

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18)

InChI Key

GRDTXSMMJNZZPP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.